molecular formula C11H13F3O B3386795 4-[3-(Trifluoromethyl)phenyl]butan-1-ol CAS No. 75906-37-5

4-[3-(Trifluoromethyl)phenyl]butan-1-ol

Cat. No.: B3386795
CAS No.: 75906-37-5
M. Wt: 218.21 g/mol
InChI Key: VUUADJCCLXYQHX-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]butan-1-ol is a fluorinated aromatic alcohol with the molecular formula C11H13F3O (molecular weight: 224.22 g/mol). Its structure features a hydroxyl-terminated butyl chain attached to a phenyl ring substituted with a trifluoromethyl (-CF3) group at the meta position. The -CF3 group confers electron-withdrawing properties, enhancing the compound's lipophilicity and stability, which are critical in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8,15H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUADJCCLXYQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299690
Record name 3-(Trifluoromethyl)benzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75906-37-5
Record name 3-(Trifluoromethyl)benzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75906-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[3-(Trifluoromethyl)phenyl]butan-1-ol is a chemical compound characterized by its unique structure, which includes a butanol moiety linked to a phenyl group substituted with a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₁H₁₃F₃O
  • Molecular Weight : 218.21 g/mol
  • Structural Characteristics : The trifluoromethyl group enhances the compound's lipophilicity, which may influence its biological reactivity and activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains, including Mycobacterium tuberculosis, demonstrating promising in vitro activity .
  • Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which are significant in the context of treating conditions such as arthritis or other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. These studies focus on how modifications to the chemical structure affect biological activity:

CompoundModificationMIC (µM)Biological Activity
4PP-1Base Compound6.3Moderate activity against M. tuberculosis
4PP-2p-tert-butyl substitution2.0Improved activity
4PP-3Cyclohexylmethylene substitution6.8Similar to base compound
4PP-4Phenyl group substitution21Modest activity

These results indicate that specific substitutions can significantly enhance or diminish the antimicrobial properties of compounds similar to this compound .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Mycobacterium tuberculosis :
    • A series of analogs were synthesized and tested for activity against M. tuberculosis. The study revealed that certain structural modifications led to improved potency while maintaining favorable physicochemical properties .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of compounds with trifluoromethyl groups in combating bacterial infections. For instance, derivatives of 4-[3-(trifluoromethyl)phenyl]butan-1-ol have been evaluated for their activity against Mycobacterium tuberculosis. A structure-activity relationship (SAR) study indicated that modifications to the trifluoromethyl group could enhance antibacterial potency while optimizing physicochemical properties .

Drug Development
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural similarities to other active compounds allow it to be utilized in developing new drugs targeting various diseases. For example, its synthesis has been linked to creating intermediates for anti-inflammatory drugs like celecoxib, demonstrating its utility in pharmaceutical applications .

Materials Science

Polymer Chemistry
In materials science, this compound can be used as a building block for creating polymers with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups into polymer chains has been shown to improve material properties, making them suitable for high-performance applications .

Coatings and Adhesives
The compound's unique chemical structure may also find applications in formulating coatings and adhesives that require specific performance characteristics such as water repellency and durability. The trifluoromethyl group contributes to lower surface energy, which is beneficial for creating non-stick surfaces .

Agrochemical Applications

Pesticide Development
Compounds containing trifluoromethyl groups are often explored in agrochemicals due to their ability to enhance the efficacy of pesticides. Research indicates that this compound could be modified to develop new herbicides or insecticides with improved selectivity and reduced environmental impact .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated efficacy against M. tuberculosisIdentified structural modifications that enhance activity; SAR studies yielded promising analogs .
Drug Synthesis ResearchIntermediate for celecoxibDemonstrated effective synthesis routes using this compound as a precursor .
Polymer DevelopmentInvestigated polymer propertiesFound that incorporating trifluoromethyl groups improves thermal stability and chemical resistance .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Water Solubility Key Functional Groups
This compound 224.22 ~2.5 Low -OH, -CF3
4-Amino-1-[3-(CF3)phenyl]butan-1-ol 233.24 ~1.8 Moderate -NH2, -CF3
4-{4-[3-(CF3)phenyl]piperazin-1-yl}butan-1-ol·HCl 338.80 ~2.0 High (acidic pH) Piperazine, -CF3
4-(4-Chlorophenyl)sulfanylbutan-1-ol 216.73 ~3.0 Low -S-, -Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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